molecular formula C18H17N3O B5677677 2-(4-biphenyl-3-yl-1H-pyrazol-1-yl)propanamide

2-(4-biphenyl-3-yl-1H-pyrazol-1-yl)propanamide

Cat. No. B5677677
M. Wt: 291.3 g/mol
InChI Key: JWLRIAUCLPGKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • "2-(4-biphenyl-3-yl-1H-pyrazol-1-yl)propanamide" is a chemical compound that has been studied in various contexts, particularly in medicinal chemistry. Its structural and functional properties have drawn significant research interest.

Synthesis Analysis

  • The synthesis of similar compounds, such as 5-(biphenyl-4-ylmethyl)pyrazoles, involves specific reactions and modifications based on receptor requirements derived from structure−activity relationship studies (Almansa et al., 1997).

Molecular Structure Analysis

  • Molecular structure analysis involves understanding the geometry and spatial arrangement of atoms in the compound. For example, molecular spectroscopic studies of similar pyrazole derivatives have been conducted using density functional theory (DFT) methods (Sivakumar et al., 2020).

Chemical Reactions and Properties

  • Compounds like 2-(4-biphenyl-3-yl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, forming derivatives with different properties. For example, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides shows different properties, including antiaggregating and antiinflammatory activities (Menozzi et al., 1993).

Physical Properties Analysis

  • The physical properties of such compounds can be analyzed using various techniques. For instance, single-crystal X-ray diffraction studies provide insights into the physical structure and properties (Kumarasinghe et al., 2009).

Chemical Properties Analysis

  • Chemical properties analysis involves studying the reactivity and stability of the compound. Quantum chemical calculations and molecular docking analyses are useful in understanding the interactions and stability of pyrazole derivatives (Viji et al., 2020).

properties

IUPAC Name

2-[4-(3-phenylphenyl)pyrazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13(18(19)22)21-12-17(11-20-21)16-9-5-8-15(10-16)14-6-3-2-4-7-14/h2-13H,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLRIAUCLPGKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1C=C(C=N1)C2=CC=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-biphenyl-3-yl-1H-pyrazol-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.